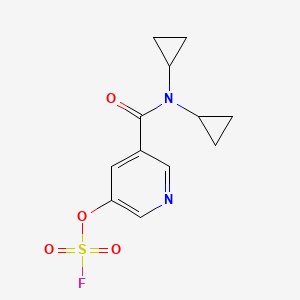
1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound notable for its potential applications in various scientific domains. This compound features a complex structure involving pyrazole, oxadiazole, piperidine, and phenyl groups, along with a trifluoromethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multiple steps:
Formation of the pyrazole ring: : Starting from 1-ethylhydrazine and a 1,3-dicarbonyl compound through cyclization.
Synthesis of the 1,2,4-oxadiazole ring: : By reacting acyl hydrazide with a carboxylic acid derivative under dehydrating conditions.
Linking to the piperidine ring: : This is achieved through a nucleophilic substitution reaction.
Addition of the ethanone chain: : The final step involves attaching the ethanone derivative to the trifluoromethyl phenyl group.
Industrial Production Methods
For industrial production, the process is optimized for scale, often involving:
Continuous flow synthesis: : Enhancing yield and purity.
Automated reaction monitoring: : Ensuring precise control over reaction conditions.
Green chemistry approaches: : To reduce the environmental footprint, including solvent recycling and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions leading to various oxidized derivatives.
Reduction: : Reduction of the oxadiazole ring could lead to the corresponding amine derivatives.
Substitution: : The trifluoromethyl group can be substituted under appropriate conditions with nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : e.g., potassium permanganate or chromium trioxide.
Reducing agents: : e.g., lithium aluminum hydride or sodium borohydride.
Substitution conditions: : Usually requires strong bases or nucleophiles like organolithium compounds.
Major Products
Oxidized products: : Depending on the oxidation state, a variety of ketone or carboxylic acid derivatives.
Reduced products: : Mainly amine derivatives from the reduction of the oxadiazole ring.
Substituted products: : Derivatives where the trifluoromethyl group is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its diverse reactivity and as a building block for synthesizing more complex molecules.
Biology
It is investigated for its potential as a biochemical probe to study cellular processes involving its target pathways.
Medicine
The compound shows promise in drug discovery, particularly for conditions that might benefit from its interaction with specific molecular targets.
Industry
Mécanisme D'action
The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets and altering their activity, which in turn affects various biochemical pathways. The trifluoromethyl group often enhances its binding affinity and metabolic stability, making it a potent candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(5-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-phenylethanone
1-(4-(5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-chlorophenyl)ethanone
Highlighting Uniqueness
What sets 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone apart is the presence of the trifluoromethyl group, which enhances its biological activity and chemical stability
Let me know if there’s anything specific you’d like to dive deeper into!
Propriétés
IUPAC Name |
1-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O2/c1-2-29-17(6-9-25-29)20-26-19(27-31-20)15-7-10-28(11-8-15)18(30)13-14-4-3-5-16(12-14)21(22,23)24/h3-6,9,12,15H,2,7-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPMJPADKMEGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2912670.png)

![1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2912673.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide](/img/structure/B2912676.png)

![(Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2912679.png)
![2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2912680.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2912684.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide](/img/structure/B2912685.png)


![2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B2912690.png)
![5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2912693.png)
